molecular formula C6H6INO2S B1222105 4-Iodobenzenesulfonamide CAS No. 825-86-5

4-Iodobenzenesulfonamide

Cat. No. B1222105
CAS RN: 825-86-5
M. Wt: 283.09 g/mol
InChI Key: KQZFABSTXSNEQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including 4-iodobenzenesulfonamide, typically involves the reaction of primary amines with sulfonyl chlorides. For example, 4-nitrobenzenesulfonamides can be prepared from primary amines and undergo alkylation to give N-alkylated sulfonamides in high yields. These sulfonamides can then be deprotected to yield secondary amines, suggesting a method that could potentially be applied to the synthesis of 4-iodobenzenesulfonamide derivatives (Fukuyama, Jow, & Cheung, 1995).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those similar to 4-iodobenzenesulfonamide, has been characterized through various techniques such as X-ray diffraction. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals insights into the arrangement and bonding patterns that could be analogous to 4-iodobenzenesulfonamide derivatives, providing a basis for understanding their molecular geometry and intermolecular interactions (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

Sulfonamides, including 4-iodobenzenesulfonamide, can participate in various chemical reactions. The reactivity of sulfonamide groups allows for the synthesis of a wide range of secondary amines and diamines through alkylation and arylation. This versatility is exemplified in the use of nitrobenzenesulfonamides for the preparation of N, N-disubstituted sulfonamides in excellent yields, which could be extrapolated to reactions involving 4-iodobenzenesulfonamide (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).

Physical Properties Analysis

The solubility and solution thermodynamics of sulfonamides, including 4-aminobenzenesulfonamide, have been studied in various solvents, which can provide insights into the physical properties of 4-iodobenzenesulfonamide. These studies indicate that the solubility of these compounds can vary significantly with the solvent and temperature, suggesting that similar variability may be expected for 4-iodobenzenesulfonamide (Asadi, Kodide, Kota, & Thati, 2020).

Scientific Research Applications

Application 1: Synthesis of Sulfonamide Compounds

  • Scientific Field : Chemistry
  • Summary of the Application : 4-Iodobenzenesulfonamide is used in the synthesis of a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
  • Methods of Application or Experimental Procedures : The synthesis of DNSPA was carried out using an indirect process that avoids contamination of the product with no need for purification . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .
  • Results or Outcomes : The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .

Application 2: Synthesis of Sulfonimidates

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of the Application : 4-Iodobenzenesulfonamide can be used in the synthesis of sulfonimidates, a class of organosulfur compounds . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
  • Methods of Application or Experimental Procedures : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Safety And Hazards

4-Iodobenzenesulfonamide is classified as a skin irritant and serious eye irritant . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZFABSTXSNEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231802
Record name 4-Iodobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzenesulfonamide

CAS RN

825-86-5
Record name 4-Iodobenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzenesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodobenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodobenzene-1-sulfonamide
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Synthesis routes and methods

Procedure details

Pipsylchloride (100 mg) was dissolved in 28% ammonia solution (4 ml) and the solution was stirred at room temperature for 1 hours. The resulting mixture was extracted with ethyl acetate (20 ml), washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was chromatographed on column eluting with ethyl acetate/hexane (1/2) to yield the compound 2-2 (89 mg, 100%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
CS John, BB Lim, BJ Vilner, BC Geyer… - Journal of medicinal …, 1998 - ACS Publications
… experiments showed that aromatic sulfonamides such as 4-iodo-N-[2-(1‘-piperidinyl)ethyl]benzenesulfonamide, 6, and N-[2-(1‘-homopiperidinyl)ethyl]-4-iodobenzenesulfonamide, 8, …
Number of citations: 40 pubs.acs.org
FF Yong, M Azri, YED Lim, YC Teo - Tetrahedron, 2020 - Elsevier
A practical and efficient strategy has been developed for the cross-coupling of N,N-dibenzyl-4-iodobenzenesulfonamide with nitrogen nucleophiles using 0.5–20 mol% of CuI under …
Number of citations: 3 www.sciencedirect.com
A Miskal - 2020 - repository.nie.edu.sg
… with N,N-dibenzyl-4-iodobenzenesulfonamide were found to require a catalytic amount of … between N,N-dibenzyl-4-iodobenzenesulfonamide with heterocycles and sulfonamides with …
Number of citations: 0 repository.nie.edu.sg
RS Amim, MRL Oliveira, GJ Perpétuo, J Janczak… - Polyhedron, 2008 - Elsevier
… The reaction of 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide with CS 2 and KOH in dimethylformamide yielded the potassium N-R-sulfonyldithiocarbimates, K 2 (RSO 2 …
Number of citations: 46 www.sciencedirect.com
FF Yong - 2013 - repository.nie.edu.sg
… A practical and efficient strategy has been developed for the cross coupling of N,N-dibenzyl-4-iodobenzenesulfonamide with nitrogen nucleophiles using low (0.5-1.0 mol%) CuI loading …
Number of citations: 0 repository.nie.edu.sg
D Minond, SA Saldanha, P Subramaniam… - Bioorganic & medicinal …, 2009 - Elsevier
… -triazole analogs from the click library were identified as potent, competitive VIM-2 inhibitors: N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide (1, K …
Number of citations: 61 www.sciencedirect.com
SM Gaulier, R McKay, NA Swain - Tetrahedron letters, 2011 - Elsevier
… to start with the commercially available 3-(trifluoromethyl)-1H-pyrazole (6) which was reacted under regioselective N-arylation conditions with commercial 4-iodobenzenesulfonamide. …
Number of citations: 56 www.sciencedirect.com
J Wannberg, M Larhed - The Journal of Organic Chemistry, 2003 - ACS Publications
… The flash heated aminocarbonylation reaction also worked smoothly with resin-bound 4-iodobenzenesulfonamide (Polystyrene-Rink amide) (eq 1). Full conversion to the carbonic …
Number of citations: 283 pubs.acs.org
AE Weber, HO Ok, RF Alvaro, MR Candelore… - Bioorganic & medicinal …, 1998 - Elsevier
… As illustrated in Table 1 for the 4-iodobenzenesulfonamide series, unsubstituted analog 5 and methoxy … Activity of arylexypropanolamine analogs of 4-iodobenzenesulfonamide 3 OH H …
Number of citations: 27 www.sciencedirect.com
CS John, BJ Vilner, BC Geyer, T Moody, WD Bowen - Cancer research, 1999 - AACR
… N-[2-(1′-piperidinyl)-ethyl]4-iodobenzenesulfonamide). The inhibition of specific binding of [ … N- [2-(1′-piperidinyl)ethyl]4-iodobenzenesulfonamide. It is apparent from the plots that the …
Number of citations: 137 aacrjournals.org

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